molecular formula C17H17N3O3S B11389089 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11389089
M. Wt: 343.4 g/mol
InChI Key: SWVPFNVRYZRWSO-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromene core, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and thiadiazole precursors. The key steps in the synthesis may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiadiazole Ring: This step may involve the reaction of the chromene derivative with thiadiazole precursors under specific conditions.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and thiadiazole-containing molecules. Examples include:

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide functional group.

    1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and may have similar biological activities.

Uniqueness

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-3-5-15-19-20-17(24-15)18-16(22)14-9-12(21)11-8-10(4-2)6-7-13(11)23-14/h6-9H,3-5H2,1-2H3,(H,18,20,22)

InChI Key

SWVPFNVRYZRWSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)CC

Origin of Product

United States

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